Desmethyl Atomoxetine Hydrochloride

Description

Properties

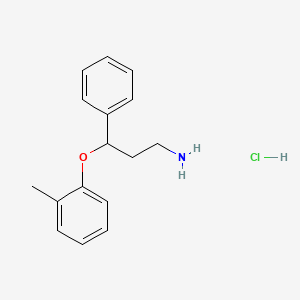

IUPAC Name |

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZNZPMFOWXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661894 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-46-6 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity of Desmethyl Atomoxetine HCl for the Norepinephrine Transporter

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of Desmethyl Atomoxetine Hydrochloride, the principal active metabolite of the ADHD therapeutic Atomoxetine, for the human norepinephrine transporter (NET). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological significance of NET, the comparative binding profiles of Atomoxetine and its metabolites, and a detailed, field-proven protocol for determining transporter binding affinity using competitive radioligand assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, and all quantitative data are summarized for clarity.

Introduction: The Significance of Metabolite Activity in CNS Drug Action

Atomoxetine (Strattera®) is a selective norepinephrine reuptake inhibitor (SNRI) and a cornerstone non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is primarily attributed to the blockade of the presynaptic norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine, particularly in the prefrontal cortex.[3] This modulation of noradrenergic tone is critical for regulating attention, focus, and impulse control.[3]

Following oral administration, Atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into two major metabolites: 4-hydroxyatomoxetine and N-desmethylatomoxetine.[4] While both are pharmacologically active, understanding the specific interaction of each metabolite with the primary target is paramount for a complete comprehension of the drug's overall mechanism of action, duration of effect, and potential variability in patient response due to pharmacogenomic differences in metabolism.[1] This guide focuses specifically on N-desmethylatomoxetine, detailing its binding affinity for NET and the rigorous methodology required to quantify this critical pharmacological parameter.

The Norepinephrine Transporter (NET): A Primary Target in Neuropsychiatric Disorders

The norepinephrine transporter is a sodium- and chloride-dependent integral membrane protein responsible for the rapid reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis. Dysregulation of NET function has been implicated in the pathophysiology of several neuropsychiatric conditions, including ADHD and depression.

Inhibition of NET by compounds like Atomoxetine and its metabolites leads to a prolonged presence of norepinephrine in the synapse. This enhances noradrenergic neurotransmission, which is believed to underpin the improvements in cognitive functions often impaired in individuals with ADHD.

Pharmacological Profile: Desmethyl Atomoxetine vs. Parent Compound

To fully appreciate the contribution of N-desmethylatomoxetine to the therapeutic effect of Atomoxetine, its binding affinity for NET must be quantified and compared to the parent drug and other key monoamine transporters. The inhibition constant (Ki) is the standard measure of binding affinity, with a lower Ki value indicating a higher affinity.

While Atomoxetine is a potent NET inhibitor, its N-desmethyl metabolite also retains significant, albeit reduced, activity at the transporter. Information from FDA documentation indicates that N-desmethylatomoxetine is approximately 20-fold less active than its parent compound at the norepinephrine transporter.[1] The metabolite has substantially less pharmacological activity and circulates at lower plasma concentrations in most individuals (CYP2D6 extensive metabolizers).[5]

Table 1: Comparative Binding Affinities (Ki in nM) at Human Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| Atomoxetine | ~3.0 - 5.0 | >3000 | >7500 |

| N-Desmethylatomoxetine | ~92 | Substantially lower affinity | Substantially lower affinity |

| 4-Hydroxyatomoxetine | ~3.0 | ~43 | >10000 |

Data compiled from FDA pharmacology reviews and scientific literature. Precise Ki values for N-desmethylatomoxetine at SERT and DAT are not consistently reported, reflecting its high selectivity for NET.

This selectivity profile underscores that the pharmacological activity of an Atomoxetine dose is primarily driven by NET inhibition from both the parent drug and, to a lesser extent, its active metabolites.

Methodology: A Validated Protocol for Determining NET Binding Affinity

The gold standard for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay. This section provides a detailed, step-by-step protocol designed to ensure accuracy and reproducibility.

Principle of the Assay

The assay measures the ability of a test compound (the "competitor," e.g., Desmethyl Atomoxetine HCl) to displace a specific, high-affinity radiolabeled ligand from its receptor (NET). By using a fixed concentration of radioligand and increasing concentrations of the competitor, a competition curve is generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6][7]

Experimental Workflow Diagram

Caption: Workflow for NET competitive radioligand binding assay.

Detailed Step-by-Step Protocol

Step 1: Preparation of hNET-Expressing Cell Membranes

-

Rationale: Using a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells transfected with the human NET gene (SLC6A2) provides a high concentration of the target protein, free from confounding interactions with other native transporters.

-

Procedure:

-

Culture HEK293-hNET cells to ~90% confluency.

-

Harvest cells by scraping into ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh, ice-cold Assay Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg/mL. Determine the precise protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

Step 2: Radioligand Binding Assay

-

Rationale: [3H]Nisoxetine is a high-affinity, selective radioligand for NET, making it an excellent tool for competitive binding studies.[8][9][10] A non-specific binding control (e.g., a high concentration of Desipramine) is essential to differentiate between binding to NET and non-specific binding to the filter or membranes.

-

Procedure (performed in 96-well plates):

-

Total Binding Wells: Add 50 µL of Assay Buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of 1 µM Desipramine solution.

-

Competitor Wells: Add 50 µL of Desmethyl Atomoxetine HCl at various concentrations (e.g., 10-point, 1:3 serial dilution from 10 µM).

-

To all wells, add 100 µL of the hNET membrane preparation (~10-20 µg protein).

-

Initiate the binding reaction by adding 50 µL of [3H]Nisoxetine to all wells (final concentration ~1 nM).

-

Incubate the plate for 120 minutes at 4°C with gentle agitation. The choice of low temperature and a long incubation time is a standard condition for [3H]nisoxetine binding assays to reach equilibrium.[8]

-

Step 3: Filtration and Quantification

-

Rationale: Rapid vacuum filtration is critical to separate the membrane-bound radioligand from the free radioligand in the solution before the binding equilibrium can shift.

-

Procedure:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.3% polyethylenimine to reduce non-specific binding of the radioligand.

-

Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and seal.

-

Quantify the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

-

Step 4: Data Analysis and Ki Calculation

-

Rationale: Non-linear regression provides the most accurate fit for the sigmoidal dose-response curve to determine the IC50. The Cheng-Prusoff equation is then used to convert this experimental value into the intrinsic affinity constant (Ki), which is independent of assay conditions like radioligand concentration.[11][12]

-

Procedure:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Convert competitor well CPM values to % Inhibition: % Inhibition = 100 * (1 - (Competitor CPM - NSB CPM) / (Specific Binding)).

-

Plot % Inhibition versus the log concentration of Desmethyl Atomoxetine HCl.

-

Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).

-

-

Norepinephrine Synaptic Signaling and NET Inhibition

The following diagram illustrates the mechanism of noradrenergic signaling at the synapse and the site of action for Desmethyl Atomoxetine.

Caption: Inhibition of Norepinephrine Transporter (NET) by Desmethyl Atomoxetine.

Conclusion

N-desmethylatomoxetine, the primary active metabolite of Atomoxetine, is a potent and selective inhibitor of the human norepinephrine transporter. While its binding affinity is lower than that of the parent compound, it retains significant activity that likely contributes to the overall therapeutic effect of Atomoxetine in the treatment of ADHD. The rigorous application of competitive radioligand binding assays, as detailed in this guide, is essential for accurately quantifying this affinity and understanding the complete pharmacological profile of this important central nervous system therapeutic. This foundational data is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug-drug interaction studies, and the continued development of novel CNS agents.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

- Calculator.net. (2024). Cheng-Prusoff Equation Calculator.

- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.

- Kagawa University. (2025). On the Calculation Formula for the Binding Inhibition Constant Ki.

- Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 45(2), 117-21.

- HealthyPlace. (2017). Atomoxetine HCl Full Prescribing Information.

- Drugs.com. (2026). Atomoxetine: Package Insert / Prescribing Information / MOA.

- Brown, J. T., & Bishop, J. R. (2015). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition.

- U.S. Food and Drug Administration. (2002). NDA 21-411 Strattera Pharmacology Review Part 1.

- Sarker, S., We-Wei, C., & Reith, M. E. (2010). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neuroscience methods, 189(2), 248-254.

- Tejani-Butt, S. M. (1992). [3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Neuropharmacology, 31(8), 773-781.

- Wikipedia. (n.d.). Atomoxetine.

- Reith, M. E., Berglund, A., & Chen, N. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 143(1), 89-100.

- Thomas, D. R., & Johnson, A. M. (1989). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Psychopharmacology, 98(3), 410-416.

- ResearchGate. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF.

- Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305-1322.

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Atomoxetine HCl Full Prescribing Information | HealthyPlace [healthyplace.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. calculator.academy [calculator.academy]

- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Calculation Formula for the Binding Inhibition Constant Ki - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]

- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Desmethyl Atomoxetine in CYP2D6 Poor Metabolizers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its metabolism is predominantly governed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][4] Individuals with deficient CYP2D6 activity, known as Poor Metabolizers (PMs), exhibit markedly altered pharmacokinetics compared to Extensive Metabolizers (EMs). This guide provides an in-depth examination of the formation, metabolic fate, and clinical implications of N-desmethyl atomoxetine, a key metabolite, in this specific patient subpopulation. In PMs, the biotransformation of atomoxetine shifts away from the primary hydroxylation pathway, leading to a significant increase in the formation and circulation of N-desmethyl atomoxetine. Understanding these distinct pharmacokinetic characteristics is crucial for optimizing therapeutic strategies, ensuring patient safety, and guiding future drug development.

Introduction to Atomoxetine Metabolism and CYP2D6 Polymorphism

Atomoxetine is an effective therapy for ADHD, exerting its effects by selectively inhibiting the presynaptic norepinephrine transporter (SLC6A2).[5] The disposition of atomoxetine is complex and highly variable between individuals, largely due to genetic polymorphisms in the CYP2D6 gene.[1]

-

The Role of CYP2D6: In individuals with normal enzyme function (Extensive Metabolizers or EMs), atomoxetine is primarily metabolized via hydroxylation to 4-hydroxyatomoxetine.[6][7][8] This active metabolite is equipotent to the parent drug but is rapidly glucuronidated to an inactive form and thus circulates at very low concentrations.[6][9][10]

-

CYP2D6 Poor Metabolizers (PMs): Approximately 7% of Caucasians and a smaller percentage of other ethnic groups lack functional CYP2D6 enzymes.[9] These individuals are classified as Poor Metabolizers (PMs). In PMs, the primary metabolic pathway is impaired, causing a dramatic increase in the systemic exposure to the parent drug, atomoxetine. For a given dose, PMs can have a 10-fold higher area under the curve (AUC) and a 5-fold higher peak concentration (Cmax) compared to EMs.[9]

-

N-Desmethyl Atomoxetine: A secondary metabolic pathway for atomoxetine is N-demethylation to form N-desmethyl atomoxetine. This reaction is primarily mediated by CYP2C19 and other enzymes.[6][7][10][11] While this is a minor pathway in EMs, it becomes a crucial route of metabolism in PMs.[6]

Biochemical Foundation: The Metabolic Shift in CYP2D6 Poor Metabolizers

The absence of a functional CYP2D6 enzyme fundamentally reroutes the biotransformation of atomoxetine.

In EMs, the vast majority of atomoxetine is efficiently converted to 4-hydroxyatomoxetine by CYP2D6. In contrast, in PMs, this pathway is severely hindered. The metabolic burden shifts to alternative, slower pathways. N-demethylation, mediated largely by CYP2C19, becomes a much more significant route.[5][6][7] Consequently, while plasma concentrations of 4-hydroxyatomoxetine are significantly lower in PMs, the levels of N-desmethyl atomoxetine become substantially elevated.[2][12][13]

Caption: Atomoxetine Metabolism in EMs vs. PMs.

Pharmacokinetic Profile of Desmethyl Atomoxetine in PMs

The altered metabolism in CYP2D6 PMs leads to a unique pharmacokinetic profile for N-desmethyl atomoxetine.

-

Formation and Exposure: In EMs, N-desmethyl atomoxetine accounts for only about 5% of the metabolized parent drug. In PMs, this figure rises dramatically to 45%.[6] This results in N-desmethyl atomoxetine being one of the principal circulating species in the plasma of PMs, alongside the parent drug itself.[13]

-

Elimination Half-Life: The elimination half-life of N-desmethyl atomoxetine is significantly prolonged in PMs. Studies have reported a half-life of approximately 33 hours in PMs, compared to a much shorter duration in EMs.[13] This extended half-life contributes to its accumulation and sustained plasma concentrations upon multiple dosing.

-

Pharmacological Activity: Critically, N-desmethyl atomoxetine is not an inert metabolite. While its inhibitory activity at the norepinephrine transporter is substantially less than that of atomoxetine (nearly 20-fold weaker), its markedly elevated and sustained concentrations in PMs suggest it could contribute to the overall pharmacological effect or adverse event profile.[1][14]

Table 1: Comparative Pharmacokinetic Parameters in CYP2D6 EMs vs. PMs

| Parameter | Analyte | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Change (PM vs. EM) | Reference(s) |

| Atomoxetine AUC | Parent Drug | ~63% Bioavailability | ~94% Bioavailability | ~10x Higher Exposure | [9],[12] |

| Atomoxetine Cmax | Parent Drug | Lower | Higher | ~5x Higher | [9] |

| Atomoxetine T½ | Parent Drug | ~5 hours | ~20 hours | ~4x Longer | [13] |

| N-Desmethyl Atomoxetine | Metabolite | 5% of Dose | 45% of Dose | 9x Higher Formation | [6] |

| N-Desmethyl Atomoxetine T½ | Metabolite | ~8.9 hours | ~33 hours | ~3.7x Longer | [2],[13] |

| 4-OH-Atomoxetine | Metabolite | Principal Metabolite | Minor Metabolite | 3.2x Lower Exposure | [12] |

Clinical and Pharmacological Implications

The profound pharmacokinetic shift in PMs has direct clinical consequences.

-

Increased Adverse Events: The higher systemic exposure to atomoxetine in PMs is linked to a greater incidence of adverse effects, such as increased heart rate, higher diastolic blood pressure, decreased appetite, and tremor.[3][9]

-

Efficacy: Some evidence suggests that the increased exposure in PMs may also be associated with greater symptom improvement in ADHD, provided the medication is well-tolerated.[3][9][10]

-

Dosing Adjustments: The FDA-approved label for atomoxetine recommends a lower starting dose for known PMs, with titration to the target dose only if the initial dose is well-tolerated and clinically necessary.[6][9] This strategy aims to mitigate the risk of adverse events stemming from high drug exposure.

Methodologies for Studying Desmethyl Atomoxetine Pharmacokinetics

Accurate characterization of these pharmacokinetic differences requires robust clinical and bioanalytical methodologies.

Caption: Workflow for a Clinical Pharmacokinetic Study.

Protocol 1: Subject Recruitment and Genotyping

Objective: To identify and enroll healthy volunteers with distinct CYP2D6 metabolizer statuses for a pharmacokinetic study.

-

Recruitment: Recruit healthy adult volunteers. Screen for inclusion/exclusion criteria (e.g., no concomitant medications, no significant medical history).

-

Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines (e.g., Declaration of Helsinki). The study protocol must be approved by an Institutional Review Board (IRB).

-

Sample Collection: Collect a whole blood sample (e.g., in an EDTA tube) for genetic analysis.

-

DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available kit.

-

CYP2D6 Genotyping: Perform genotyping to identify key non-functional alleles (e.g., *3, *4, *5, *6) and reduced-function alleles.[8] This is typically done using real-time PCR-based assays.

-

Phenotype Assignment: Assign subjects to a metabolizer group based on their genotype. Subjects with two non-functional alleles are classified as Poor Metabolizers (PMs). Subjects with two normal-function alleles are classified as Extensive Metabolizers (EMs).

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Objective: To accurately quantify concentrations of atomoxetine and N-desmethyl atomoxetine in human plasma. This protocol is based on established methods.[15][16][17][18][19]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, quality controls (QCs), and calibration standards on ice.

-

To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., d3-atomoxetine in methanol).[17] The internal standard is critical for correcting for variability during sample processing and analysis.

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[17]

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the clear supernatant to a new 96-well plate or autosampler vial.

-

-

Chromatographic Separation:

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant onto a liquid chromatography system.

-

Use a reverse-phase C18 column (e.g., Kinetex C18, 2.1 mm x 50 mm) to separate the analytes from endogenous matrix components.[17]

-

Employ a gradient mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

-

Operate the instrument in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For atomoxetine, a common transition is m/z 256.4 → 43.8.[17][18]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentrations of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The analysis is considered valid if the QC concentrations are within ±15% of their nominal values.

-

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Amine groups on atomoxetine and its metabolite are readily protonated. |

| Column | C18 Reverse-Phase | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes from the column. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific mass transitions. |

| Internal Standard | Stable Isotope-Labeled (e.g., d3-Atomoxetine) | Co-elutes and has identical ionization behavior to the analyte, ensuring highest accuracy.[16][17] |

Data Analysis and Interpretation

Caption: Data Analysis and Interpretation Logic.

-

Pharmacokinetic Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, T½, CL/F) from the individual plasma concentration-time data for both atomoxetine and N-desmethyl atomoxetine.

-

Statistical Analysis: Compare the calculated PK parameters between the PM and EM groups using appropriate statistical tests (e.g., t-test for normally distributed data or Mann-Whitney U test for non-normally distributed data). A p-value < 0.05 is typically considered statistically significant.

-

Interpretation: Evaluate the magnitude and statistical significance of the differences in PK parameters. Relate these findings to the underlying metabolic mechanisms and discuss the potential clinical relevance regarding efficacy and safety.

Conclusion and Future Directions

The pharmacokinetics of N-desmethyl atomoxetine are profoundly altered in individuals who are CYP2D6 poor metabolizers. The metabolic shift away from hydroxylation leads to a significant increase in the formation and systemic exposure to this less active, but still pharmacologically relevant, metabolite. The prolonged half-life and elevated concentrations of both parent atomoxetine and N-desmethyl atomoxetine in PMs underscore the clinical importance of genotype-guided dosing strategies to enhance safety and tolerability.

Future research should focus on quantifying the precise contribution of N-desmethyl atomoxetine to the overall clinical effect and adverse event profile in PMs. Further investigation into the impact of polymorphisms in other metabolic pathways, such as CYP2C19, may also help to explain the remaining inter-individual variability in response to atomoxetine therapy.

References

-

National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries. NCBI. Available from: [Link]

-

PharmGKB. (n.d.). CYP2D6: Atomoxetine. Available from: [Link]

-

Sauer, J. M., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition, 31(1), 98-107. Available from: [Link]

-

Dean, L. (2015). Atomoxetine Therapy and CYP2D6 Genotype. National Center for Biotechnology Information (US). Available from: [Link]

-

Brown, J. T., et al. (2019). Clinical Pharmacogenetics Implementation Consortium Guideline for Cytochrome P450 (CYP)2D6 Genotype and Atomoxetine Therapy. Clinical Pharmacology & Therapeutics, 106(1), 94-102. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine capsules) Label. Available from: [Link]

-

Pichini, S., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 59, 151-158. Available from: [Link]

-

Todor, I., et al. (2017). The Influence of CYP2D6 Phenotype on the Pharmacokinetic Profile of Atomoxetine in Caucasian Healthy Subjects. Acta Medica Marisiensis, 63(2), 73-79. Available from: [Link]

-

Michelson, D., et al. (2007). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child and Adolescent Psychiatry, 46(2), 242-251. Available from: [Link]

-

Brown, J. T., & Hylwa, S. A. (2017). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Personalized Medicine, 7(2), 6. Available from: [Link]

-

Lin, L., et al. (2007). Atomoxetine pharmacokinetics in healthy Chinese subjects and effect of the CYP2D6*10 allele. British Journal of Clinical Pharmacology, 64(4), 445-449. Available from: [Link]

-

Zhu, H. J., et al. (2008). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 863(2), 269-276. Available from: [Link]

-

Yu, G., et al. (2020). Personalizing atomoxetine dosing in children with ADHD: what can we learn from current supporting evidence. Expert Review of Clinical Pharmacology, 13(10), 1167-1181. Available from: [Link]

-

Fole, A., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935. Available from: [Link]

-

Court, M. H. (2007). Atomoxetine pharmacokinetics in healthy Chinese subjects and effect of the CYP2D6*10 allele. British Journal of Clinical Pharmacology, 64(4), 445-449. Available from: [Link]

-

PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Available from: [Link]

-

Wikipedia. (n.d.). Atomoxetine. Available from: [Link]

-

Sauer, J. M., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition, 31(1), 98-107. Available from: [Link]

-

Zhang, Y., et al. (2021). Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. Journal of Pharmaceutical and Biomedical Analysis, 200, 114073. Available from: [Link]

-

Kim, Y. R., et al. (2014). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. Journal of Pharmaceutical Investigation, 44, 289-296. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available from: [Link]

-

Todor, I., et al. (2017). The Influence of CYP2D6 Phenotype on the Pharmacokinetic Profile of Atomoxetine in Caucasian Healthy Subjects. Acta Medica Marisiensis, 63(2). Available from: [Link]

-

Selzer, D., et al. (2022). Physiologically Based Pharmacokinetic Modeling to Describe the CYP2D6 Activity Score-Dependent Metabolism of Paroxetine, Atomoxetine and Risperidone. Pharmaceutics, 14(8), 1716. Available from: [Link]

-

Kim, H. S., et al. (2007). A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication. Journal of Korean Medical Science, 22(5), 927-930. Available from: [Link]

Sources

- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. s3.pgkb.org [s3.pgkb.org]

- 7. researchgate.net [researchgate.net]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. files.cpicpgx.org [files.cpicpgx.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. scispace.com [scispace.com]

- 13. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

Role of Desmethyl Atomoxetine Hydrochloride in ADHD neurobiology research

An In-Depth Technical Guide on the Role of Desmethyl Atomoxetine Hydrochloride in ADHD Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Metabolite in ADHD Therapeutics

Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), stands as a primary non-stimulant medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its therapeutic efficacy is attributed to its ability to modulate noradrenergic and dopaminergic neurotransmission, particularly within the prefrontal cortex.[4][5][6] However, the clinical pharmacology of atomoxetine is not solely defined by the parent compound. Upon administration, it is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into pharmacologically active metabolites.[1][7][8] Among these, Desmethyl Atomoxetine (N-Desmethylatomoxetine) emerges as a crucial contributor to the overall therapeutic profile.

This technical guide provides a comprehensive exploration of Desmethyl Atomoxetine Hydrochloride, the hydrochloride salt of this primary metabolite.[9] We will delve into its core mechanism of action, its distinct pharmacological properties compared to the parent drug, and its indispensable role as a research tool in dissecting the neurobiological underpinnings of ADHD. This document is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Physicochemical Properties of Desmethyl Atomoxetine Hydrochloride

A clear understanding of a compound's physical and chemical characteristics is fundamental for its application in research, from solution preparation to assay development.

| Property | Value | Source |

| Chemical Name | 3-(2-methylphenoxy)-3-phenylpropan-1-amine,hydrochloride | [9][10] |

| CAS Number | 881995-46-6 | [9][10] |

| Molecular Formula | C16H20ClNO | [9][10] |

| Molecular Weight | 277.79 g/mol | [9][10] |

| Appearance | White Solid | [9] |

| Synonyms | N-Desmethyl Atomoxetine HCl, γ-(2-Methylphenoxy)benzenepropanamine hydrochloride | [10] |

Part 1: Core Mechanism of Action in Noradrenergic Systems

The therapeutic action of atomoxetine and its metabolites is rooted in their interaction with the presynaptic norepinephrine transporter (NET).[1][8] The NET is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. Inhibition of this transporter leads to an increased concentration and prolonged availability of NE in the synapse.[11]

Desmethyl Atomoxetine, like its parent compound, functions as a selective inhibitor of the NET.[12] This blockade is the primary mechanism through which it exerts its pharmacological effects. The increased synaptic availability of NE enhances noradrenergic signaling. Crucially, in the prefrontal cortex (PFC)—a brain region with a low density of dopamine transporters (DAT)—the NET is also responsible for the reuptake of dopamine (DA).[3][13] Consequently, inhibition of NET by Desmethyl Atomoxetine also leads to a secondary, localized increase in extracellular dopamine levels in the PFC.[5] This dual enhancement of catecholamine signaling in the PFC is believed to be central to improving the symptoms of ADHD, such as inattention and impulsivity.[5][6]

Signaling Pathway: NET Inhibition

The following diagram illustrates the mechanism of action at the synaptic level.

Caption: Inhibition of the Norepinephrine Transporter (NET) by Desmethyl Atomoxetine.

Part 2: Pharmacological Profile & Comparative Analysis

While both atomoxetine and its N-desmethyl metabolite target the NET, they exhibit distinct pharmacological profiles. Understanding these differences is critical for interpreting experimental results and appreciating the compound's utility as a research tool. Desmethyl atomoxetine is an active metabolite but demonstrates a lower potency for the NET compared to its parent compound.[12][14]

Comparative Binding Affinity

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor or transporter; a lower Ki value indicates a higher affinity.

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) | Source |

| Atomoxetine | 5 | 77 | 1451 | 15.4x | 290.2x | [5] |

| N-Desmethylatomoxetine | 92 | - | - | - | - | [12] |

| 4-Hydroxyatomoxetine | 3.0 | 43 | - | 14.3x | - | [12] |

Note: Full comparative Ki values for Desmethyl Atomoxetine at SERT and DAT are not as readily available in the provided literature, reflecting its primary characterization as a NET inhibitor.

The data clearly shows that while 4-hydroxyatomoxetine has a comparable, if not slightly higher, affinity for NET as the parent drug, N-desmethylatomoxetine is substantially less potent, with an approximately 20-fold lower activity.[12] Despite this reduced potency, its presence in circulation contributes to the overall NET occupancy and therapeutic effect of atomoxetine administration.

Part 3: Applications in ADHD Neurobiology Research

Desmethyl Atomoxetine Hydrochloride serves as a valuable tool for researchers investigating the noradrenergic system and its role in ADHD.

-

Dissecting Metabolite Contribution: By studying Desmethyl Atomoxetine directly, researchers can isolate and characterize its specific pharmacological effects, helping to delineate its contribution to the overall clinical profile of atomoxetine. This is particularly relevant when considering genetic variations in CYP2D6, which can alter the ratio of parent drug to metabolites.[15]

-

Probing the Norepinephrine Transporter: As a selective NET inhibitor, it can be used as a reference compound in binding and uptake assays to screen for novel compounds targeting the noradrenergic system.

-

Validating Animal Models: It can be administered to animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), to investigate the behavioral consequences of moderate NET inhibition and correlate them with changes in neurochemistry.[16][17][18]

Part 4: Key Experimental Protocols

The following protocols are foundational methodologies in neuropharmacology where Desmethyl Atomoxetine Hydrochloride is a relevant compound for study.

Protocol 1: In Vitro NET Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., Desmethyl Atomoxetine) for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Tissue Preparation: Utilize cell lines (e.g., HEK293) stably transfected with the human norepinephrine transporter (hNET) gene. Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Compound Addition: Add increasing concentrations of Desmethyl Atomoxetine Hydrochloride to the wells. Include a control for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NET inhibitor like Desipramine).

-

Radioligand Addition: Add a fixed concentration of a suitable radioligand, such as [³H]Nisoxetine.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Desmethyl Atomoxetine. Use non-linear regression analysis to determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis in Rodent Prefrontal Cortex

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's effect on neurochemistry.

Workflow Diagram: In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize a rat (e.g., a Spontaneously Hypertensive Rat, SHR). Using a stereotaxic frame, surgically implant a guide cannula targeted to the medial prefrontal cortex (mPFC). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the mPFC.

-

Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal extracellular levels of norepinephrine and dopamine.

-

Drug Administration: Administer a dose of Desmethyl Atomoxetine Hydrochloride via a systemic route (e.g., intraperitoneal injection).

-

Post-Dosing Collection: Continue to collect dialysate samples for a period of 2-3 hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples to quantify the concentrations of norepinephrine and dopamine. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for this analysis.

-

Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response to the drug.

Conclusion and Future Directions

Desmethyl Atomoxetine Hydrochloride is more than just a metabolic byproduct; it is a pharmacologically active entity that contributes to the therapeutic efficacy of atomoxetine and serves as a vital tool for neuroscientific inquiry. Its selective, albeit less potent, inhibition of the norepinephrine transporter provides researchers with a specific instrument to probe the function of the noradrenergic system in both healthy and disease states.

Future research should aim to more fully characterize the complete pharmacological profile of Desmethyl Atomoxetine, including its potential off-target activities and its specific role in the behavioral effects observed in animal models of ADHD. Further investigation into its pharmacokinetics, particularly in individuals with different CYP2D6 genotypes, will deepen our understanding of the variability in clinical response to atomoxetine and pave the way for more personalized treatment strategies in ADHD.

References

-

U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Access Data. Retrieved from [Link]

-

Li, M., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PMC. Retrieved from [Link]

-

Faraone, S. V., et al. (2014). Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test. PLOS ONE. Retrieved from [Link]

-

Shikanai, H., et al. (2023). EFFECTS OF ATOMOXETINE ON THE MPFC OF SHRSP/EZO AS AN ADHD ANIMAL MODEL. PMC. Retrieved from [Link]

-

Sallee, F. R., & Staine, J. (2023). Atomoxetine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]

-

PubChem. (n.d.). Desmethyl Atomoxetine Hydrochloride. Retrieved from [Link]

-

ClinPGx. (n.d.). atomoxetine. Retrieved from [Link]

-

Moon, S. J., et al. (2014). Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD). PLOS ONE. Retrieved from [Link]

-

GoodRx. (2024, March 21). How Atomoxetine Works: Understanding Its Mechanism of Action. Retrieved from [Link]

-

Heal, D. J., et al. (2012). Animal models to guide clinical drug development in ADHD: lost in translation? PMC. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Atomoxetine Hydrochloride?. Retrieved from [Link]

-

van der Kooij, M. A., & Glennon, J. C. (2011). Overview of Animal Models of Attention Deficit Hyperactivity Disorder (ADHD). Current Protocols in Neuroscience. Retrieved from [Link]

-

Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 21-411 Strattera Medical Review Part 2. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2002, April 2). 21-411 Strattera Pharmacology Review Part 1. Retrieved from [Link]

-

PathWhiz. (n.d.). Atomoxetine Action Pathway (New). Retrieved from [Link]

-

ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved from [Link]

-

PubChem. (n.d.). Atomoxetine. Retrieved from [Link]

Sources

- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. goodrx.com [goodrx.com]

- 5. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 9. guidechem.com [guidechem.com]

- 10. Desmethyl Atomoxetine Hydrochloride | C16H20ClNO | CID 45038871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PathWhiz [pathbank.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ClinPGx [clinpgx.org]

- 16. EFFECTS OF ATOMOXETINE ON THE MPFC OF SHRSP/EZO AS AN ADHD ANIMAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. web.math.princeton.edu [web.math.princeton.edu]

The Active Metabolites of Atomoxetine Hydrochloride: Pharmacokinetics, Target Affinity, and Bioanalytical Quantification

Executive Summary

Atomoxetine hydrochloride (ATX) is a highly selective presynaptic norepinephrine reuptake inhibitor (NET inhibitor) widely utilized in the management of attention-deficit/hyperactivity disorder (ADHD)[1]. Unlike psychostimulants, atomoxetine's therapeutic efficacy relies on a complex pharmacokinetic profile driven by hepatic biotransformation. The parent compound undergoes extensive oxidative metabolism to form its primary active metabolite, 4-hydroxyatomoxetine (4-OH-ATX) , and a secondary minor metabolite, N-desmethylatomoxetine (NDM-ATX) [2].

This technical guide provides an in-depth analysis of the pharmacodynamics of these metabolites, the critical role of cytochrome P450 (CYP) polymorphisms in their systemic distribution, and a self-validating bioanalytical protocol for their precise quantification in clinical and research settings.

Pharmacodynamics & Target Receptor Affinity

The therapeutic mechanism of atomoxetine is fundamentally linked to its ability to block the presynaptic norepinephrine transporter (NET), thereby increasing extracellular levels of norepinephrine (and dopamine in specific regions like the prefrontal cortex)[1][3].

From a structural and mechanistic standpoint, the primary metabolite 4-hydroxyatomoxetine is biologically equipotent to the parent drug[1]. The hydroxylation at the 4-position of the aromatic ring does not sterically hinder the molecule's ability to bind the NET pocket. However, despite this equipotency, 4-OH-ATX contributes minimally to the overall systemic therapeutic effect in the majority of patients.

The Causality of Disproportionate Systemic Effect: Why does an equipotent metabolite exert minimal systemic clinical effect? The answer lies in its rapid phase II metabolism. Once formed, 4-OH-ATX is highly susceptible to rapid glucuronidation, leading to swift renal excretion[1][2]. Consequently, its steady-state plasma concentration remains exceptionally low compared to the parent drug. Conversely, the secondary metabolite, N-desmethylatomoxetine, circulates at slightly higher concentrations but lacks the necessary binding affinity to effectively inhibit the NET[3][4].

Quantitative Comparison of Atomoxetine and its Metabolites

| Compound | Primary Forming Enzyme | NET Inhibitory Potency ( Ki ) | Steady-State Plasma Conc. (Extensive Metabolizers) | Steady-State Plasma Conc. (Poor Metabolizers) |

| Atomoxetine (ATX) | N/A (Parent Drug) | ~5 nM[5] | 100% (Baseline) | Up to 10-fold increase[6][7] |

| 4-Hydroxyatomoxetine | CYP2D6 | ~5 nM (Equipotent)[1][5] | ~1% of ATX[2][3] | ~0.1% of ATX[2][3] |

| N-Desmethylatomoxetine | CYP2C19 | >1000 nM (Minimal Activity)[4] | ~5% of ATX[3] | ~45% of ATX[3] |

Cytochrome P450 Mediated Biotransformation Pathways

The metabolic routing of atomoxetine is a textbook example of parallel enzymatic pathways dictated by genetic polymorphism. The biotransformation relies primarily on CYP2D6 and secondarily on CYP2C19 [7][8].

-

The Primary Pathway (CYP2D6): In individuals with normal enzymatic function (Extensive Metabolizers, EMs), CYP2D6 rapidly converts ATX into 4-OH-ATX[4].

-

The Secondary Pathway (CYP2C19): A minor fraction of the drug is demethylated by CYP2C19 to form NDM-ATX[8].

Clinical Causality in Poor Metabolizers (PMs): Approximately 7% of the Caucasian population possesses non-functional CYP2D6 alleles (e.g., *3, *4, *5, *6), classifying them as Poor Metabolizers (PMs)[6][7]. In these patients, the primary CYP2D6 bottleneck forces the drug through the secondary CYP2C19 pathway. This metabolic shift causes a drastic pharmacokinetic alteration: the area under the curve (AUC) of the parent drug increases nearly 10-fold, 4-OH-ATX levels drop to 0.1%, and NDM-ATX levels surge to 45% of the parent drug concentration[3][7]. This necessitates severe dose reductions (often to 1/10th of the standard dose) to prevent adverse effects such as hyperhidrosis, tachycardia, and severe dry mouth[1][7].

Metabolic biotransformation pathways of Atomoxetine via CYP2D6 and CYP2C19.

Analytical Workflows: LC-MS/MS Quantification Protocol

To conduct therapeutic drug monitoring (TDM) or pharmacokinetic profiling, precise quantification of ATX and 4-OH-ATX is mandatory. The following protocol outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology utilizing Electrospray Ionization (ESI)[6][9].

Self-Validating System Design

This protocol utilizes d3-atomoxetine (deuterated atomoxetine) as an internal standard (IS). By introducing the IS at the very first step of sample preparation, any subsequent physical loss of the analyte or ion suppression caused by the plasma matrix during ESI is mathematically normalized. If the IS signal deviates beyond acceptable tolerances, the run self-invalidates, ensuring absolute trustworthiness of the quantitative output[6].

Step-by-Step Methodology

-

Matrix Spiking: Aliquot 60 μL of human plasma (or in vitro cellular sample) into a clean microcentrifuge tube[6].

-

Protein Precipitation & IS Addition: Add 120 μL of acetonitrile (ACN) containing the d3-atomoxetine internal standard (final IS concentration: 400 nM)[6].

-

Centrifugation: Centrifuge the samples at 16,000 ×g for 30 minutes at 4°C[6].

-

Causality: High-speed, low-temperature centrifugation tightly compacts the denatured protein pellet, ensuring the supernatant is entirely free of particulates that could clog the microscopic frits of the LC system.

-

-

Supernatant Isolation: Carefully transfer the clear supernatant into an autosampler vial for injection.

-

Chromatographic Separation: Inject the sample onto a reverse-phase LC column at ambient temperature. Utilize a mobile phase gradient consisting of water and acetonitrile modified with ammonium acetate and formic acid to achieve baseline separation between the lipophilic ATX and the more polar 4-OH-ATX[9].

-

Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in positive ion mode (ESI+). Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for ATX, 4-OH-ATX, and d3-ATX, allowing for a lower limit of quantification (LLOQ) of 3 ng/mL[6][9].

Step-by-step LC-MS/MS sample preparation and quantification workflow.

Clinical & Drug Development Implications

Understanding the active metabolites of atomoxetine is not merely an academic exercise; it is a critical component of personalized medicine. Because 4-hydroxyatomoxetine is equipotent but highly dependent on CYP2D6 for its formation, the patient's genotype directly dictates the safety and efficacy of the drug[1][4].

In modern drug development, pre-emptive CYP2D6 and CYP2C19 genotyping is increasingly recommended to individualize atomoxetine dosing[7]. For researchers developing novel NET inhibitors, the pharmacokinetic profile of atomoxetine serves as a vital case study: achieving target equipotency in a metabolite (like 4-OH-ATX) does not guarantee prolonged pharmacodynamic action if the metabolite is subject to rapid phase II clearance.

Sources

- 1. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Effect of CYP2D6 and CYP2C19 genotypes on atomoxetine serum levels: A study based on therapeutic drug monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry assay for hair analysis of atomoxetine and its metabolites: Application in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Final Frontier: A Technical Guide to Assessing Blood-Brain Barrier Permeability of Desmethyl Atomoxetine in Murine Models

For Immediate Distribution

[City, State] – March 7, 2024 – This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview for evaluating the blood-brain barrier (BBB) permeability of Desmethyl Atomoxetine, the primary active metabolite of Atomoxetine, in murine models. Authored with the Senior Application Scientist's perspective, this document synthesizes established methodologies with practical insights to ensure robust and reliable experimental outcomes.

Introduction: The Significance of CNS Access for Desmethyl Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is largely attributed to its active metabolite, N-Desmethyl Atomoxetine (DAT).[1][2] Understanding the extent to which Desmethyl Atomoxetine can penetrate the central nervous system (CNS) is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies. The blood-brain barrier (BBB) presents a formidable obstacle for many pharmacologically active agents, making the rigorous assessment of its permeability a critical step in drug development.[3][4] This guide outlines the key principles and detailed protocols for quantifying the BBB penetration of Desmethyl Atomoxetine in murine models.

The Blood-Brain Barrier: A Gatekeeper to the CNS

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4][5][6] Tight junctions between these endothelial cells severely restrict paracellular transport, meaning that for a molecule like Desmethyl Atomoxetine to enter the brain, it must typically possess specific physicochemical properties that favor transcellular diffusion or be a substrate for an influx transporter.[5][6]

Key factors influencing a compound's ability to cross the BBB include:

-

Lipophilicity: A higher degree of lipid solubility can facilitate passage through the lipid bilayers of the endothelial cells.

-

Molecular Weight: Generally, smaller molecules (under 500 Da) exhibit better BBB permeability.[5]

-

Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors is often associated with improved CNS penetration.

-

Efflux Transporters: The BBB is fortified with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream, limiting their brain accumulation.[7]

Physicochemical Profile of Desmethyl Atomoxetine

N-Desmethyl Atomoxetine is the product of the N-demethylation of atomoxetine.[2] Its chemical formula is C16H19NO, with a molecular weight of approximately 241.33 g/mol .[8][9][10] This relatively small molecular size is favorable for passive diffusion across the BBB. Its lipophilicity and hydrogen bonding capacity are also key determinants of its CNS penetration potential.

In Vitro Assessment: Early Insights into BBB Permeability

While in vivo models are the gold standard, in vitro assays provide valuable, higher-throughput initial screening.[3][7][11] These models can help rank compounds based on their potential to cross the BBB.[3]

Commonly used in vitro models include:

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay uses an artificial membrane coated with brain lipids to predict passive diffusion across the BBB.[4]

-

Cell-Based Assays: Monolayers of brain endothelial cells, such as the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) or Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), are cultured on semi-permeable supports.[3][7][11] These models can assess both passive permeability and the involvement of efflux transporters.[3][7]

While useful, it is important to note that in vitro models may not fully recapitulate the complexity of the in vivo BBB.[3][7][12]

In Vivo Murine Models: The Definitive Measurement of Brain Penetration

In vivo studies in mice provide the most physiologically relevant data on the BBB permeability of Desmethyl Atomoxetine.[13][14] The primary methods employed are the brain tissue homogenate method and in vivo microdialysis.

Brain Tissue Homogenate Method

This is a widely used technique to determine the total concentration of a drug in the brain.

Experimental Workflow:

Caption: Workflow for In Vivo Brain Penetration Study.

Detailed Protocol:

-

Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) for at least one week prior to the experiment with ad libitum access to food and water.

-

Dosing: Administer Desmethyl Atomoxetine intravenously (IV) via the tail vein or orally (PO) by gavage at a predetermined dose.

-

Sample Collection: At specified time points post-dosing, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

-

Brain Harvesting: Excise the brain and weigh it.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).

-

-

Bioanalysis: Quantify the concentration of Desmethyl Atomoxetine in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) as follows:

-

Kp = Cbrain / Cplasma Where Cbrain is the total concentration in the brain and Cplasma is the total concentration in plasma.

-

In Vivo Microdialysis

Microdialysis is a more advanced technique that allows for the measurement of unbound drug concentrations in the brain's interstitial fluid (ISF), which is considered the pharmacologically active concentration.[15][16][17][18][19][20]

Experimental Workflow:

Caption: In Vivo Microdialysis Workflow.

Detailed Protocol:

-

Surgical Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula into a specific brain region (e.g., prefrontal cortex or striatum). Allow the animal to recover for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[16][20]

-

Dosing: Administer Desmethyl Atomoxetine (IV or PO).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials. Collect periodic blood samples to determine unbound plasma concentrations.

-

Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using a standard method (e.g., retrodialysis).

-

Bioanalysis: Quantify Desmethyl Atomoxetine concentrations in the dialysate and plasma ultrafiltrate using LC-MS/MS.

-

Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as follows:

-

Kp,uu = Cu,brain / Cu,plasma Where Cu,brain is the unbound concentration in the brain ISF (corrected for probe recovery) and Cu,plasma is the unbound concentration in plasma.

-

Bioanalytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices.[1][21][22][23][24]

Sample Protocol Outline:

-

Sample Preparation:

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1][23]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Desmethyl Atomoxetine and its internal standard.[1][21][23]

Data Interpretation: Understanding Kp and Kp,uu

The brain-to-plasma concentration ratios are critical for understanding the BBB permeability of a compound.

| Parameter | Calculation | Interpretation |

| Kp | Total Brain Conc. / Total Plasma Conc. | Reflects the overall distribution, influenced by both BBB transport and non-specific binding to brain and plasma proteins. |

| Kp,uu | Unbound Brain Conc. / Unbound Plasma Conc. | Represents the net flux across the BBB.[15][25][26][27] A Kp,uu of ~1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux.[27][28] |

The unbound fraction in the brain (fu,brain) and plasma (fu,plasma) can be determined in vitro using equilibrium dialysis.[15][28] The relationship between these parameters is: Kp,uu = Kp * (fu,plasma / fu,brain) .[25][28]

Conclusion

A multi-faceted approach, combining in vitro screening with definitive in vivo studies, is essential for accurately characterizing the blood-brain barrier permeability of Desmethyl Atomoxetine. The brain tissue homogenate method provides a robust measure of total brain exposure, while in vivo microdialysis offers a more nuanced understanding of the pharmacologically relevant unbound concentrations. Rigorous bioanalytical methods, such as LC-MS/MS, are crucial for the accurate quantification required for these assessments. The resulting Kp and Kp,uu values are indispensable for building comprehensive PK/PD models and advancing the development of CNS-active therapeutics.

References

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC. National Center for Biotechnology Information. [Link]

-

In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]

-

Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. ResearchGate. [Link]

-

In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

-

In vivo measurement of blood-brain barrier permeability. PubMed. [Link]

-

An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC. National Center for Biotechnology Information. [Link]

-

In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

-

In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. PubMed. [Link]

-

Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC. National Center for Biotechnology Information. [Link]

-

Researcher develops method to measure blood-brain barrier permeability accurately. EurekAlert!. [Link]

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC. National Center for Biotechnology Information. [Link]

-

QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Chemical Information and Modeling. [Link]

-

Observational Evaluations of Mice during Cerebral Microdialysis for Pediatric Brain Tumor Research - PMC. National Center for Biotechnology Information. [Link]

-

Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. [Link]

-

Application of an In Vivo Brain Microdialysis Technique to Studies of Drug Transport Across the Blood-Brain Barrier. Bentham Science. [Link]

-

Translational aspects of unbound brain to plasma concentration ratios. DiVA. [Link]

-

The unbound concentration ratio between brain and plasma (Kp,uu,brain)... ResearchGate. [Link]

-

The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. PubMed. [Link]

-

N-Desmethylatomoxetine. PubChem. [Link]

-

The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers. [Link]

-

Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guideline. ResearchGate. [Link]

-

Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. PubMed. [Link]

-

Desmethyl Atomoxetine Hydrochloride. PubChem. [Link]

-

Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Charles River. [Link]

-

Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. Dongguk University. [Link]

-

Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC. National Center for Biotechnology Information. [Link]

-

N-DESMETHYLATOMOXETINE. precisionFDA. [Link]

-

N-DESMETHYLATOMOXETINE. Inxight Drugs. [Link]

-

Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. Wiley Online Library. [Link]

-

Molecular determinants of blood–brain barrier permeation - PMC. National Center for Biotechnology Information. [Link]

-

Pharmacological modulation of blood-brain barrier increases permeability of doxorubicin into the rat brain - PMC. National Center for Biotechnology Information. [Link]

-

Dexmedetomidine alleviates blood-brain barrier disruption in rats after cerebral ischemia-reperfusion by suppressing JNK and p38 MAPK signaling - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]

- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medical.researchfloor.org [medical.researchfloor.org]

- 8. N-Desmethylatomoxetine | C16H19NO | CID 11715688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. N-DESMETHYLATOMOXETINE [drugs.ncats.io]

- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Observational Evaluations of Mice during Cerebral Microdialysis for Pediatric Brain Tumor Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.dongguk.edu [pure.dongguk.edu]

- 25. Translational aspects of unbound brain to plasma concentration ratios [diva-portal.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Preparation and Handling of Desmethyl Atomoxetine Hydrochloride Stock Solutions for In Vitro Research

Introduction

Desmethyl atomoxetine hydrochloride is the principal N-demethylated metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As a pharmacologically active metabolite, the in vitro characterization of desmethyl atomoxetine is crucial for comprehensive studies in drug metabolism, pharmacokinetics (DMPK), toxicology, and pharmacology.

Compound Properties and Specifications

A thorough understanding of the physicochemical properties of Desmethyl Atomoxetine Hydrochloride is essential for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | [2] |

| Synonyms | N-Desmethyl Atomoxetine HCl | [2] |

| CAS Number | 881995-46-6 | [2] |

| Molecular Formula | C₁₆H₂₀ClNO | [2] |

| Molecular Weight | 277.79 g/mol | [2] |

| Appearance | White to off-white solid | [3] |